Molecular Weight Discrimination: Impurity 8 (550.74 Da) vs. USP Related Compound D (408.54 Da) – Mass Spectrometric Selectivity
Ranolazine Impurity 8 exhibits a molecular weight of 550.74 Da (C31H46N6O3), which is 142.20 Da greater than USP Ranolazine Related Compound D (MW 408.54 Da, C24H32N4O2) — the most structurally analogous bis-piperazine bis-amide impurity in the pharmacopeial catalog [1]. This mass difference arises from the presence of a central 2-hydroxypropane-1,3-diyl spacer unit in Impurity 8 that replaces a simple piperazine core, enabling unambiguous differentiation via LC-MS/MS in selected reaction monitoring (SRM) mode at the parent ion m/z 551.4 [M+H]⁺ for Impurity 8 versus m/z 409.3 [M+H]⁺ for Related Compound D . The larger molecular volume also increases reversed-phase retention: Impurity 8 is expected to elute later than Related Compound D under identical gradient conditions, reducing co-elution risk with the ranolazine API peak [1].
| Evidence Dimension | Molecular weight (monoisotopic mass) and parent ion m/z for LC-MS/MS detection |
|---|---|
| Target Compound Data | MW 550.74 Da; [M+H]⁺ m/z 551.4 (C31H46N6O3) |
| Comparator Or Baseline | USP Ranolazine Related Compound D: MW 408.54 Da; [M+H]⁺ m/z 409.3 (C24H32N4O2) |
| Quantified Difference | ΔMW = +142.20 Da; Δ m/z = +142.1 |
| Conditions | Calculated from elemental composition; LC-MS/MS parameters per Malati et al. 2012 Talanta method employing Waters Acquity BEH RP18 100×2.1 mm, 1.7 μm column with acetonitrile/monobasic sodium buffer mobile phase [1] |
Why This Matters
A 142 Da mass separation ensures zero cross-interference in MS-based quantification, making Impurity 8 the only acceptable reference standard for accurate peak identification at trace levels (LOQ 0.1–0.3 μg/mL) in ANDA submission batches.
- [1] Vakamulla Malati, A. S. Raghupathi Reddy, K. Mukkanti, M. V. Suryanarayana. A novel reverse phase stability indicating RP-UPLC method for the quantitative determination of fifteen related substances in Ranolazine drug substance and drug product. Talanta, 2012, 97, 563–573. DOI: 10.1016/j.talanta.2012.03.067. View Source
